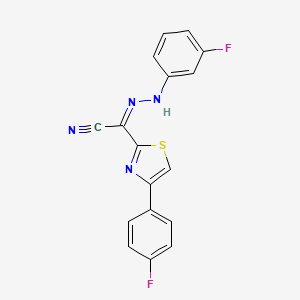

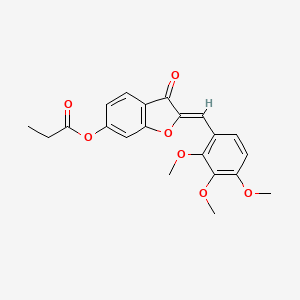

(Z)-N'-(3-fluorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N'-(3-fluorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide, also known as FTCC, is a synthetic compound that has been developed for scientific research purposes. This compound has shown promising results in various studies and is considered to be a potential candidate for the development of new drugs.

Scientific Research Applications

Anticancer Activity

Compounds incorporating thiazole or 1,3,4-thiadiazole rings, similar in structure to the chemical , have been synthesized and evaluated for their anticancer activity. These compounds, derived through a facile synthesis route, showed potent anticancer effects against Hepatocellular carcinoma cell lines, suggesting the potential of thiazole derivatives in cancer therapy. The structure–activity relationships were suggested based on their anticancer results, indicating the importance of the thiazole moiety and its derivatives in developing new pharmacophores for cancer treatment (Gomha et al., 2017).

Photoluminescence and Photostability

Research on unsymmetrical cyanine dyes, including thiazole derivatives, has highlighted their use in biomolecular detection due to their fluorogenic behavior. These studies have developed fluorinated analogues of thiazole orange that exhibit improved fluorescence quantum yields and photostabilities. Computational studies have further elucidated the mechanisms behind their fluorogenic behavior, which is crucial for applications in fluorescent probes and sensors (Silva et al., 2007).

Antiviral and Cytotoxic Activities

New pyrazole- and isoxazole-based heterocycles linked to thiazole derivatives have been synthesized and tested for their antiviral and cytotoxic activities. This research signifies the potential of these compounds in developing treatments against specific viral infections and cancerous cells, indicating a broad spectrum of biological activities associated with thiazole derivatives (Dawood et al., 2011).

Antimicrobial and Enzyme Inhibitory Activities

Thiazole derivatives have also been investigated for their antimicrobial, antilipase, and antiurease activities. This includes the synthesis of hybrid molecules containing thiazole nuclei and their evaluation against a range of microbial strains and enzyme targets. Some compounds exhibited good to moderate activity, highlighting the versatility of thiazole derivatives in addressing various microbial infections and enzymatic dysregulations (Başoğlu et al., 2013).

Chemotherapeutic Applications

The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles showcases the strategic modification of thiazole derivatives to overcome limitations posed by drug lipophilicity and improve therapeutic indices. These prodrugs exhibit potent antitumor properties, elucidating a promising approach for the treatment of cancers with specific sensitivity to benzothiazole derivatives (Bradshaw et al., 2002).

properties

IUPAC Name |

(2Z)-N-(3-fluoroanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2N4S/c18-12-6-4-11(5-7-12)16-10-24-17(21-16)15(9-20)23-22-14-3-1-2-13(19)8-14/h1-8,10,22H/b23-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZQOJFYJZZYMI-HAHDFKILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)

![2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/no-structure.png)

![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)

![8-(4-ethoxyphenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775862.png)

![N-(3,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2775867.png)